molecular formula C18H21N5O2S B2652602 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide CAS No. 2034618-90-9

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide

Cat. No.: B2652602
CAS No.: 2034618-90-9
M. Wt: 371.46
InChI Key: ULNHXQBFRDTUGT-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide features a thiazole core substituted with a pyrrole moiety at position 2 and a methyl group at position 4. The carboxamide group at position 5 is linked to a pyrazole ring modified with a tetrahydro-2H-pyran-2-yl)methyl substituent.

Properties

IUPAC Name

4-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-13-16(26-18(20-13)22-7-3-4-8-22)17(24)21-14-10-19-23(11-14)12-15-6-2-5-9-25-15/h3-4,7-8,10-11,15H,2,5-6,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNHXQBFRDTUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CN(N=C3)CC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. A general synthetic route may include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to the one have been synthesized and tested for their ability to prevent seizures in animal models. A study highlighted that certain thiazole-bearing compounds demonstrated effective protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, showcasing their potential as anticonvulsants .

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds with thiazole structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism often involves the disruption of tubulin polymerization, leading to cell cycle arrest . The compound under discussion may share similar mechanisms due to its structural characteristics.

Antimicrobial Properties

Thiazoles are recognized for their antimicrobial activity against a range of pathogens. Preliminary studies suggest that the compound may exhibit antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives has revealed that modifications to the substituents on the thiazole ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups on the aromatic rings has been correlated with enhanced anticonvulsant effects . Understanding these relationships aids in optimizing the efficacy of new derivatives based on the core structure of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole-containing compounds:

  • Synthesis of Anticonvulsant Agents : A study synthesized various thiazole derivatives and assessed their anticonvulsant activity using animal models. Compounds with specific substitutions showed promising results in reducing seizure frequency and severity .
  • Antitumor Screening : In another investigation, a series of thiazole-pyridine hybrids were tested against multiple cancer cell lines. One derivative demonstrated superior efficacy compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an anticancer agent .
  • Antimicrobial Evaluation : A recent study focused on synthesizing novel thiazole derivatives and evaluating their antimicrobial properties against gram-positive and gram-negative bacteria, showing favorable results that warrant further exploration .

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The heterocyclic rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of pyrrole, thiazole, and tetrahydro-2H-pyran groups positions it as a promising candidate for further pharmacological studies. Comparative data suggest:

  • Advantages : Enhanced solubility and stereochemical complexity compared to aryl-heavy analogs ().
  • Challenges : Lower synthetic yields due to steric hindrance during coupling steps.

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains multiple heterocycles, including a thiazole ring, a pyrrole, and a pyrazole, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 387.52 g/mol. Its structural complexity suggests potential for various biological interactions, making it a candidate for further pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antitumor Activity : Thiazole-containing compounds have been shown to possess cytotoxic effects against various cancer cell lines. For instance, thiazoles are known to interact with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
  • Anticonvulsant Properties : Certain thiazole derivatives have demonstrated anticonvulsant activities in animal models, suggesting that this compound may also exhibit similar effects .

Antitumor Activity

Research has highlighted the efficacy of thiazole derivatives in inhibiting tumor growth. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., Jurkat and A431 cells) . The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly influence cytotoxic activity.

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A431

Anticonvulsant Activity

In a study assessing anticonvulsant properties, certain thiazole derivatives displayed significant protective effects against seizure models . The SAR analysis revealed that specific substituents on the thiazole ring enhance anticonvulsant activity.

The biological activity of this compound is likely mediated through its interactions with various biological targets:

  • Bcl-2 Protein Interaction : Thiazole derivatives can inhibit Bcl-2 proteins, promoting apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in rapidly dividing cells .

Future Directions

Further research is necessary to elucidate the specific mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its development as a medicinal agent.

Q & A

Q. What are the key synthetic pathways for constructing the thiazole-5-carboxamide core in this compound?

The thiazole-5-carboxamide scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through coupling reactions between thiazole carboxylic acids and amines. For example, cyclocondensation of ethyl acetoacetate with thiourea derivatives under acidic conditions can yield thiazole intermediates, which are further functionalized via nucleophilic substitution or amidation . Critical intermediates include 4-methylthiazole-5-carboxylic acid derivatives, which are coupled with substituted pyrazole amines (e.g., 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine) using carbodiimide-based coupling agents like EDCl/HOBt .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., pyrrole NH at δ 10–12 ppm, thiazole C5-carboxamide carbonyl at ~165 ppm) and confirms regiochemistry .
  • X-ray crystallography : Resolves spatial arrangements, such as the tetrahydropyran ring conformation and hydrogen-bonding patterns in the carboxamide group .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent pairs: DMF/ethanol or dichloromethane/methanol) are standard. HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves polar impurities like unreacted amines or carboxylic acids .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the thiazole and pyrazole subunits?

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, stoichiometry, and catalyst loading .

Q. How do structural modifications (e.g., substituents on the pyrrole or pyran rings) impact biological activity?

  • SAR studies : Replace the tetrahydro-2H-pyran group with morpholine or piperidine rings to assess steric/electronic effects on target binding .
  • Molecular docking : Compare binding affinities of derivatives with the parent compound using software like AutoDock Vina. For example, bulkier substituents on the pyrazole may hinder entry into hydrophobic binding pockets .

Q. How can discrepancies between experimental spectral data and computational predictions be resolved?

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with X-ray structures to identify conformational flexibility .
  • Solvent correction : Apply PCM (Polarizable Continuum Model) to NMR chemical shift predictions to account for solvent effects .

Q. What strategies mitigate side reactions during the introduction of the tetrahydro-2H-pyranylmethyl group?

  • Protecting groups : Temporarily protect the pyrazole NH with Boc groups to prevent alkylation at unintended positions .
  • Low-temperature conditions : Perform reactions at 0–5°C to suppress over-alkylation .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assays?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Batch variability : Characterize impurities via LC-MS; even 2% residual DMF can inhibit certain enzymes .

Q. Why might synthetic yields vary significantly between labs using the same protocol?

  • Reagent purity : Trace moisture in DMF degrades carbodiimide coupling agents, reducing amidation efficiency .
  • Oxygen sensitivity : Radical-mediated side reactions (e.g., during thiazole ring formation) require inert atmospheres .

Methodological Resources

  • Synthetic protocols : Refer to cyclocondensation and coupling methods in .
  • Analytical workflows : Detailed HPLC and NMR methodologies are provided in .
  • Computational tools : Docking protocols from and DFT parameters from are recommended.

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